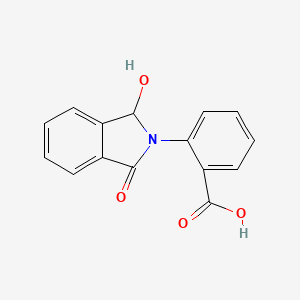

2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid

Vue d'ensemble

Description

2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid is a chemical compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol . It is known for its applications in organic chemistry, particularly as a coupling reagent. The compound appears as a white crystalline powder that is soluble in water and organic solvents.

Méthodes De Préparation

The synthesis of 2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid involves several steps. One common synthetic route includes the condensation reaction of phthalic anhydride with an appropriate amine, followed by hydrolysis and oxidation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .

Analyse Des Réactions Chimiques

2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a coupling reagent in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is employed in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid involves its ability to form stable intermediates during chemical reactions. The compound interacts with molecular targets such as enzymes and proteins, facilitating the formation of peptide bonds and other chemical linkages. The pathways involved include nucleophilic substitution and condensation reactions.

Comparaison Avec Des Composés Similaires

2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid is unique due to its specific structure and reactivity. Similar compounds include:

- 2-(1-Hydroxy-3-oxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

- 2-(1-Hydroxy-3-oxoisoindolin-2-yl)phenylacetic acid

These compounds share structural similarities but differ in their reactivity and applications. The unique properties of this compound make it particularly valuable in specific chemical and biological contexts.

Activité Biologique

2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid, also known as S3I-201, is a compound of significant interest due to its biological activity, particularly in the context of cancer therapy. Its mechanism of action primarily involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in numerous cellular functions including proliferation, differentiation, and survival.

The biological activity of S3I-201 is largely attributed to its ability to act as a potent inhibitor of STAT3. Dysregulation of STAT3 signaling is linked to various cancers, making it a viable target for therapeutic intervention. S3I-201 has demonstrated the capacity to:

- Inhibit cell proliferation : It reduces the viability of cancer cells across several cell lines.

- Induce apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Inhibit angiogenesis : By blocking STAT3 signaling, S3I-201 suppresses the formation of new blood vessels that tumors require for growth.

Research Findings

Recent studies have provided insights into the efficacy and specificity of S3I-201. For instance, it has been shown to selectively inhibit STAT3 while exhibiting low activity against other STAT family members like STAT1 and STAT5. This specificity is crucial for minimizing potential side effects associated with broader inhibition of related pathways.

Case Studies

- Liver Fibrosis Models : In preclinical studies involving liver fibrosis models, S3I-201 effectively suppressed fibrogenesis and angiogenesis by inhibiting the STAT3 pathway. This suggests its potential utility not only in cancer but also in fibrotic diseases.

- Cancer Cell Lines : A study evaluating the impact of S3I-201 on various cancer cell lines revealed a significant reduction in cell viability, with IC50 values indicating potent anti-cancer properties. For example, in HT29 colorectal cancer cells, S3I-201 exhibited an IC50 value significantly lower than that of control compounds .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cell Proliferation Inhibition | Significant reduction in cancer cell viability | |

| Apoptosis Induction | Activation of apoptotic pathways | |

| Angiogenesis Inhibition | Suppression of new blood vessel formation | |

| Specificity | Low activity against STAT1 and STAT5 |

Propriétés

IUPAC Name |

2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8,13,17H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSVSYLWWPWGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)C3=CC=CC=C3C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.